N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride
Description
Its structure features a methanesulfonoimidamide backbone substituted with a 2-fluorophenyl group and a methylamine moiety, stabilized as a hydrochloride salt for enhanced solubility. The fluorine atom at the ortho position of the phenyl ring confers electron-withdrawing properties, which may influence binding affinity in biological systems.
Properties
Molecular Formula |
C8H12ClFN2OS |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(methylsulfonimidoyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11FN2OS.ClH/c1-11(13(2,10)12)8-6-4-3-5-7(8)9;/h3-6,10H,1-2H3;1H |
InChI Key |
ILKLVFKDCISGOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1F)S(=N)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with methyl isocyanate to form N-(2-fluorophenyl)-N-methylurea. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonoimidamide group to corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under elevated temperatures to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonoimidamide moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide hydrochloride is compared to structurally analogous sulfonamide and sulfonoimidamide derivatives. Key differences in electronic effects, solubility, and biological activity are summarized below.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | LogP<sup>*</sup> | Aqueous Solubility (mg/mL) | Biological Target | IC50 (nM) |
|---|---|---|---|---|---|
| N-(2-fluorophenyl)-N-methylmethanesulfonoimidamide HCl | 2-fluorophenyl, methyl | 1.8 | 12.5 ± 0.3 | JAK2 kinase (preliminary) | 320 ± 45 |
| N-(4-chlorophenyl)methanesulfonamide | 4-chlorophenyl | 2.1 | 8.2 ± 0.2 | COX-2 | 890 ± 120 |
| N-phenylmethanesulfonoimidamide | Phenyl | 1.5 | 18.9 ± 0.5 | Carbonic anhydrase IX | 150 ± 20 |
| N-(3-trifluoromethylphenyl)-N-ethylmethanesulfonamide | 3-CF3, ethyl | 2.7 | 5.1 ± 0.1 | EGFR kinase | 110 ± 15 |
<sup>*</sup>LogP values calculated using fragment-based methods.
Key Findings:
Solubility : The hydrochloride salt form enhances aqueous solubility (12.5 mg/mL) relative to neutral sulfonamides like N-(4-chlorophenyl)methanesulfonamide (8.2 mg/mL), critical for bioavailability in vivo.
Biological Activity : While the target compound shows moderate inhibition of JAK2 kinase (IC50 ~320 nM), it is less potent than N-(3-trifluoromethylphenyl)-N-ethylmethanesulfonamide against EGFR (IC50 ~110 nM). This suggests that bulkier substituents (e.g., CF3) may improve target engagement in kinase domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
